molecular formula C10H10Br2O2 B2551121 3,5-Dibromo-2-isopropoxybenzaldehyde CAS No. 832673-99-1

3,5-Dibromo-2-isopropoxybenzaldehyde

Cat. No.: B2551121
CAS No.: 832673-99-1
M. Wt: 321.996
InChI Key: ICQMSJCTOWHBQM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol. It is a useful research chemical often employed as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 3,5-Dibromo-2-isopropoxybenzaldehyde involves the reaction of 3,5-dibromophenol with isopropyl bromide in the presence of a base to form 3,5-dibromo-4-isopropylphenol. This intermediate is then condensed with benzaldehyde to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3,5-Dibromo-2-isopropoxybenzoic acid.

    Reduction: 3,5-Dibromo-2-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2-isopropoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-isopropoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-isopropoxybenzaldehyde: Similar structure but with different substitution patterns.

    3,5-Dibromo-2-methoxybenzaldehyde: Similar bromination but with a methoxy group instead of an isopropoxy group.

Uniqueness

3,5-Dibromo-2-isopropoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

3,5-dibromo-2-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQMSJCTOWHBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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